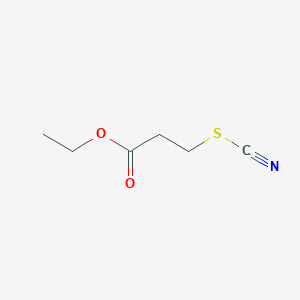
Ethyl 3-(thiocyanato)propanoate
Description
Ethyl 3-(thiocyanato)propanoate is an organosulfur compound characterized by a thiocyanate (-SCN) group attached to the β-carbon of an ethyl propanoate backbone. Thiocyanato derivatives are known for their reactivity due to the polarizable SCN group, which may enable applications in synthesis, agrochemicals, or materials science. This article compares this compound with structurally related esters to elucidate substituent-driven differences in reactivity, stability, and industrial utility.
Properties
IUPAC Name |
ethyl 3-thiocyanatopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-9-6(8)3-4-10-5-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCENGZKORWLZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495027 | |
| Record name | Ethyl 3-(thiocyanato)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36320-66-8 | |
| Record name | Ethyl 3-(thiocyanato)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(thiocyanato)propanoate can be synthesized through the reaction of ethyl 3-bromopropanoate with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature and yields the desired ester after purification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Such as carboxylic acids.
Reduction Products: Such as alcohols.
Scientific Research Applications
Ethyl 3-(thiocyanato)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-(thiocyanato)propanoate exerts its effects involves the reactivity of the thiocyanate group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with molecular targets. The pathways involved may include nucleophilic attack, oxidation-reduction reactions, and hydrolysis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Diversity and Functional Impact
The β-substituent on the propanoate ester critically influences chemical behavior. Key analogs and their substituent effects are summarized below:
Table 1: Structural and Functional Comparison of Ethyl 3-Substituted Propanoates
Key Observations:
Aroma Contributions: Ethyl 3-(methylthio)propanoate is a major volatile in pineapple pulp and core, with OAVs indicating its sensory significance . The -SMe group’s moderate polarity and volatility enhance its role in flavor chemistry.
Reactivity: Thiocyanato derivatives are more reactive than thioethers or sulfonates. The SCN group can participate in nucleophilic substitutions or cycloadditions, making Ethyl 3-(thiocyanato)propanoate a candidate for synthesizing heterocycles or thioureas.
Agrochemical Utility: Ethyl 3-(isopropylamino)propanoate’s amino group enables carbamate insecticide production (e.g., Benfuracarb) . The -SCN group may similarly serve as a precursor for thiocarbamates or fungicides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


